molecular formula C6H14O B1658774 (3S)-hexan-3-ol CAS No. 6210-51-1

(3S)-hexan-3-ol

Cat. No.: B1658774
CAS No.: 6210-51-1
M. Wt: 102.17 g/mol
InChI Key: ZOCHHNOQQHDWHG-LURJTMIESA-N
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Description

(3S)-hexan-3-ol is an organic compound belonging to the class of secondary alcohols. It is characterized by a six-carbon chain with a hydroxyl group (-OH) attached to the third carbon atom in the S-configuration. This compound is known for its pleasant odor and is often used in the fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

(3S)-hexan-3-ol can be synthesized through various methods. One common approach involves the reduction of 3-hexanone using a chiral reducing agent to ensure the S-configuration of the product. Another method includes the asymmetric hydrogenation of 3-hexanone using a chiral catalyst.

Industrial Production Methods

In industrial settings, this compound is often produced through the catalytic hydrogenation of 3-hexanone. This process involves the use of a chiral catalyst to achieve the desired stereochemistry. The reaction is typically carried out under controlled temperature and pressure conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3S)-hexan-3-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 3-hexanone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to hexane using strong reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl₂) for converting the hydroxyl group to a chloride.

Major Products Formed

    Oxidation: 3-hexanone.

    Reduction: Hexane.

    Substitution: 3-chlorohexane.

Scientific Research Applications

(3S)-hexan-3-ol has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in pheromone signaling in insects.

    Medicine: Investigated for its potential use in drug development due to its chiral properties.

    Industry: Employed in the fragrance industry for its pleasant odor and in the production of flavors.

Mechanism of Action

The mechanism of action of (3S)-hexan-3-ol involves its interaction with specific molecular targets. In biological systems, it can bind to olfactory receptors, triggering a sensory response. In chemical reactions, its reactivity is influenced by the presence of the hydroxyl group, which can participate in hydrogen bonding and nucleophilic substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    (3R)-hexan-3-ol: The enantiomer of (3S)-hexan-3-ol, differing only in the configuration at the third carbon.

    3-hexanol: A racemic mixture of both enantiomers.

    2-hexanol: An isomer with the hydroxyl group on the second carbon.

Uniqueness

This compound is unique due to its specific stereochemistry, which imparts distinct olfactory properties and reactivity compared to its enantiomer and other isomers. This makes it particularly valuable in applications requiring chiral purity, such as in the fragrance and pharmaceutical industries.

Properties

IUPAC Name

(3S)-hexan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O/c1-3-5-6(7)4-2/h6-7H,3-5H2,1-2H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOCHHNOQQHDWHG-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H](CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40348539
Record name (3S)-hexan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6210-51-1
Record name (3S)-hexan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4 ml (31 mmol) of n-hexane, 0.03 mmol of 4-dodecyloxycarbonyl-N-hydroxyphthalimide, 0.0003 mmol of acetylacetonatocobalt(II) and 0.003 mmol of manganese(II) acetate was stirred at 100° C. in an atmosphere of air (10 atm=1 MPa) for 2 hours and thereby yielded 0.1 mmol of 2-hexanone, 0.09 mmol of 2-hexanol, 0.04 mmol of 3-hexanone and 0.05 mmol of 3-hexanol.
Quantity
4 mL
Type
reactant
Reaction Step One
Name
4-dodecyloxycarbonyl-N-hydroxyphthalimide
Quantity
0.03 mmol
Type
reactant
Reaction Step One
Quantity
0.003 mmol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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